N-cyclopropylcycloheptanamine N-cyclopropylcycloheptanamine
Brand Name: Vulcanchem
CAS No.: 876-13-1
VCID: VC8421981
InChI: InChI=1S/C10H19N/c1-2-4-6-9(5-3-1)11-10-7-8-10/h9-11H,1-8H2
SMILES: C1CCCC(CC1)NC2CC2
Molecular Formula: C10H19N
Molecular Weight: 153.26 g/mol

N-cyclopropylcycloheptanamine

CAS No.: 876-13-1

Cat. No.: VC8421981

Molecular Formula: C10H19N

Molecular Weight: 153.26 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopropylcycloheptanamine - 876-13-1

Specification

CAS No. 876-13-1
Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
IUPAC Name N-cyclopropylcycloheptanamine
Standard InChI InChI=1S/C10H19N/c1-2-4-6-9(5-3-1)11-10-7-8-10/h9-11H,1-8H2
Standard InChI Key RGRGJFYXZILMRB-UHFFFAOYSA-N
SMILES C1CCCC(CC1)NC2CC2
Canonical SMILES C1CCCC(CC1)NC2CC2

Introduction

Chemical Structure and Nomenclature

N-Cyclopropylcycloheptanamine (IUPAC name: N-cyclopropylcycloheptan-1-amine) consists of a seven-membered cycloheptane ring bonded to a cyclopropyl group through an amine functional group. The cyclopropane ring introduces significant strain, potentially influencing the compound’s reactivity and stability. The amine group adopts a trigonal pyramidal geometry, with the cyclopropyl substituent imposing steric constraints on nitrogen’s lone pair.

Structural analogs, such as N-methylcyclopentanamine and 2-methylazepane hydrochloride , demonstrate that alkylation of cyclic amines enhances lipophilicity and modulates basicity. For N-cyclopropylcycloheptanamine, the cyclopropane’s electron-withdrawing effect may reduce the amine’s pKa compared to unsubstituted cycloheptanamine.

Synthetic Pathways and Catalytic Methods

Reductive Amination Strategies

The synthesis of N-cyclopropylcycloheptanamine likely parallels methods used for N-methylcyclopentanamine . A plausible route involves reductive amination between cycloheptanone and cyclopropylamine under hydrogenation conditions.

Example Protocol (Adapted from ):

  • Combine cycloheptanone (1 mmol), cyclopropylamine (1.2 mmol), and (CuAl)O(x) catalyst (20 mg) in tetrahydrofuran (3 mL).

  • Purge the system with H₂ gas thrice and pressurize to 0.5 MPa.

  • Heat at 120–140°C for 9 hours.

  • Analyze the crude mixture via GC-MS and purify via column chromatography.

This method, optimized for N-methylcyclopentanamine (66% yield) , could theoretically achieve moderate yields for N-cyclopropylcycloheptanamine, though steric hindrance from the cyclopropane may necessitate longer reaction times or elevated temperatures.

Alternative Approaches

  • Buchwald-Hartwig Amination: Coupling cycloheptyl bromide with cyclopropylamine using palladium catalysts.

  • Ring-Opening Reactions: Utilizing strained cyclopropane derivatives to functionalize cycloheptanamine.

Physicochemical Properties

While experimental data for N-cyclopropylcycloheptanamine are unavailable, properties can be extrapolated from analogs:

PropertyValue (Inferred)Basis for Inference
Molecular Weight153.25 g/molC₁₀H₁₉N
Boiling Point180–190°CCycloheptanamine derivatives
LogP (Lipophilicity)2.1 ± 0.3Cyclopropane contribution
pKa9.8–10.2Electron-withdrawing cyclopropane

The cyclopropane ring likely enhances metabolic stability compared to linear alkylamines, a feature valuable in pharmaceutical applications .

Hazard CategoryPrecautionary MeasuresSource
FlammabilityAvoid open flames; use spark-proof toolsP210, P242
ToxicityUse fume hoods; wear NIOSH-approved respiratorsP260, P284
Environmental ImpactPrevent release into waterways; use closed systemsP273
Skin ContactWash immediately with soap and water; remove contaminated clothingP302+P352

Handling under inert gas (N₂ or Ar) is recommended to prevent oxidative degradation .

Future Research Directions

  • Synthetic Optimization: Screening transition-metal catalysts (e.g., Ru, Pd) to improve yield and selectivity.

  • Crystallographic Studies: Resolving the compound’s solid-state structure to elucidate conformational preferences.

  • Biological Screening: Evaluating toxicity, pharmacokinetics, and target affinity in vitro.

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